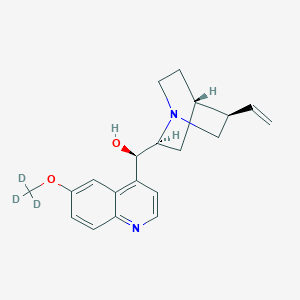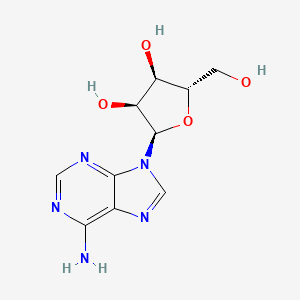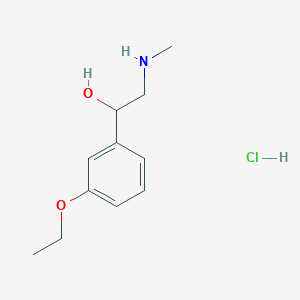
4-Amino-1,1-dimethyl-1-piperidinium Chloride Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
MFCD32220348 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220348 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high yield and purity of the final product. The synthetic route typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32220348.
Purification: The intermediate products are purified using techniques such as recrystallization and chromatography to remove impurities.
Final Reaction: The purified intermediates are subjected to further reactions, including oxidation and reduction, to achieve the final structure of MFCD32220348.
Industrial Production Methods
For large-scale production, the synthesis of MFCD32220348 is optimized to be cost-effective and efficient. Industrial production methods often involve:
Batch Processing: The reactions are carried out in large reactors, allowing for the production of significant quantities of the compound.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, improving efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity
Eigenschaften
Molekularformel |
C7H18Cl2N2 |
|---|---|
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
1,1-dimethylpiperidin-1-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C7H17N2.2ClH/c1-9(2)5-3-7(8)4-6-9;;/h7H,3-6,8H2,1-2H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
UTECVJTWKXDFMU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(CC1)N)C.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)


![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
